molecular formula C21H16N6O3 B5148619 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B5148619
M. Wt: 400.4 g/mol
InChI Key: XWNQGQICILGKCQ-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety, linked via an amino group to a phenyl ring, which is further functionalized with a benzodioxole carboxamide group. The benzodioxole moiety may enhance metabolic stability or influence lipophilicity, while the carboxamide group could facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c28-21(14-2-7-17-18(12-14)30-13-29-17)24-16-5-3-15(4-6-16)23-19-8-9-20(26-25-19)27-11-1-10-22-27/h1-12H,13H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNQGQICILGKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the pyrazole and pyridazine rings: This step often utilizes palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

    Formation of the benzodioxole carboxamide: This can be synthesized by reacting catechol with chloroformates followed by amidation with the appropriate amine

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Compound A : 1-(6-Amino-5-cyanopyridin-2-yl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Example 140, )

  • Key Features :
    • Pyridine core substituted with triazole and chloro groups.
    • Trifluoromethylpyrazole carboxamide for enhanced electronegativity and metabolic resistance.
  • The trifluoromethyl group may improve membrane permeability compared to the benzodioxole moiety .

Compound B : N-(2-Fluoro-5-{[2-(glycoloylamino)imidazo[1,2-b]pyridazin-6-yl]oxy}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide ()

  • Key Features: Imidazopyridazine scaffold with glycoloylamino and fluoro substituents. Dimethylpyrazole carboxamide for steric hindrance.
  • Comparison :
    • The imidazopyridazine system in Compound B offers additional hydrogen-bonding sites compared to the simpler pyridazine in the target compound. The fluorine atom may enhance binding specificity in hydrophobic pockets .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s benzodioxole-carboxamide group facilitates extended hydrogen-bonding networks, as observed in similar carboxamide derivatives. Graph set analysis (e.g., D (donor) and A (acceptor) patterns) reveals a propensity for R₂²(8) motifs, common in carboxamide-containing crystals . In contrast, Compound A’s trifluoromethyl group disrupts hydrogen bonding, favoring van der Waals interactions instead.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B
Core Scaffold Pyridazine Pyridine Imidazopyridazine
Key Substituents Benzodioxole, Pyrazole Triazole, Trifluoromethyl Fluoro, Glycoloylamino
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 6 7 8
Metabolic Stability High (benzodioxole) Moderate (trifluoromethyl) Low (glycoloylamino)

Notes:

  • Compound B’s glycoloylamino group may increase metabolic liability due to susceptibility to esterase cleavage .

Biological Activity

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Core Structure : The compound has a benzodioxole core which is known for its diverse biological activities.
  • Functional Groups : The presence of a pyrazole and pyridazine moiety suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many derivatives of pyrazole and pyridazine are known to inhibit specific enzymes involved in cancer progression. For instance, inhibitors targeting fibroblast growth factor receptors (FGFRs) have shown promise in treating various cancers.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds related to this compound. For example:

  • A study on related pyrazole derivatives showed significant inhibition of cell proliferation in lung and gastric cancer cell lines with IC50 values ranging from 19 to 73 nM against various FGFR mutants .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been evaluated through various assays:

CompoundTarget OrganismZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10gP. mirabilis20

These results indicate that modifications in the structure can lead to enhanced antimicrobial properties, which may also apply to the compound .

Case Study 1: FGFR Inhibition

In a study investigating FGFR inhibitors, a related pyrazole derivative exhibited nanomolar activity against FGFRs, demonstrating its potential as a therapeutic agent for cancers characterized by aberrant FGFR signaling. The study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards target receptors .

Case Study 2: Antimicrobial Screening

Another study synthesized a series of pyrazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly improved efficacy against resistant strains, suggesting that similar modifications could enhance the biological activity of this compound .

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